Ethyl [(1-ethylpropyl)amino](oxo)acetate
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Overview
Description
Ethyl (1-ethylpropyl)aminoacetate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is known for its unique structure, which includes an ethyl group, a propyl group, and an amino group attached to an oxoacetate moiety . This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-ethylpropyl)aminoacetate typically involves the reaction of ethyl oxoacetate with 1-ethylpropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of Ethyl (1-ethylpropyl)aminoacetate may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using industrial-scale purification methods such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-ethylpropyl)aminoacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl (1-ethylpropyl)aminoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl (1-ethylpropyl)aminoacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The oxoacetate moiety can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Ethyl (1-ethylpropyl)aminoacetate can be compared with similar compounds such as:
- Ethyl (1-methylpropyl)aminoacetate
- Ethyl (1-ethylbutyl)aminoacetate
- Ethyl (1-ethylpropyl)aminoacetate
These compounds share similar structures but differ in the substituents attached to the amino or oxoacetate groups. The unique combination of ethyl and propyl groups in Ethyl (1-ethylpropyl)aminoacetate gives it distinct chemical properties and reactivity .
Properties
IUPAC Name |
ethyl 2-oxo-2-(pentan-3-ylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-4-7(5-2)10-8(11)9(12)13-6-3/h7H,4-6H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSABFEQLGUXMPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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